molecular formula C32H29N3O3S B296960 2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide

2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide

Cat. No.: B296960
M. Wt: 535.7 g/mol
InChI Key: RZGTUTOKHWDILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities

Preparation Methods

The synthesis of 2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Techniques such as green chemistry and nano-catalysis are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Properties

Molecular Formula

C32H29N3O3S

Molecular Weight

535.7 g/mol

IUPAC Name

2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C32H29N3O3S/c1-22(24-12-6-3-7-13-24)33-31(38)27-14-8-9-15-28(27)34-30(37)25-16-18-26(19-17-25)32-35(29(36)21-39-32)20-23-10-4-2-5-11-23/h2-19,22,32H,20-21H2,1H3,(H,33,38)(H,34,37)

InChI Key

RZGTUTOKHWDILW-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.